Bergapten
Overview
Description
Bergapten (5-methoxypsoralen) is a naturally-occurring organic chemical compound produced by numerous plant species, especially from the carrot family Apiaceae and the citrus family Rutaceae . It belongs to a class of chemical compounds known as the furanocoumarins .
Synthesis Analysis
Bergapten was synthesized in a yield of 55% from phloroglucinol as starting material, via a novel approach including monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone(DDQ) dehydrogenation .
Molecular Structure Analysis
The molecular formula of Bergapten is C12H8O4 . It has a molar mass of 216.192 g/mol .
Chemical Reactions Analysis
The synthesis of Bergapten involves several chemical reactions including monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone(DDQ) dehydrogenation .
Scientific Research Applications
Pharmacological Properties and Therapeutic Aspects
Bergapten exhibits a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, hypolipemic, and anticancer effects. It is successfully utilized as a photosensitizing agent in treating skin disorders such as psoriasis and vitiligo, where its administration, combined with UV irradiation, induces significant lesion clearance rates. Bergapten's role extends to improving serum lipid profiles and nonalcoholic fatty liver conditions. However, its efficacy against cancer and bacterial infections warrants further clinical trials to define treatment guidelines (Quetglas-Llabrés et al., 2022).
Neuroprotective Effects
Bergapten has demonstrated potential in improving cognitive function and memory in preclinical models. Its neuroprotective effects may result from the inhibition of acetylcholinesterase activity in the hippocampus and prefrontal cortex, along with significant antioxidative actions. This suggests Bergapten's potential in treating cognitive deficits (Kowalczyk et al., 2020).
Anti-inflammatory and Antioxidant Activities
In murine models, Bergapten has shown to attenuate allergic airway-induced hypersensitivity and inflammation. It stabilizes mast cells, reduces neutrophil infiltration, and mitigates oxidative stress, suggesting its therapeutic benefits in conditions like asthma and allergic reactions (Aidoo et al., 2019).
Osteoclastogenesis and Bone Resorption
Bergapten prevents osteoclast formation, bone resorption, and promotes the survival of osteoclasts through apoptosis, which could be beneficial for preventing inflammatory bone loss. This activity highlights its potential application in treating osteoporosis and other bone-related diseases (Zheng et al., 2014).
Comprehensive Pharmacological Review
A broad range of pharmacological effects has been attributed to Bergapten, including neuroprotection, organ protection, anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. Its ability to cross the blood-brain barrier indicates a potential for treating brain diseases, despite the need for further research to fully elucidate its mechanisms and targets (Liang et al., 2021).
properties
IUPAC Name |
4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBZHIAGXMEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Record name | 5-METHOXYPSORALEN | |
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DSSTOX Substance ID |
DTXSID1025560 | |
Record name | 5-Methoxypsoralen | |
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Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid | |
Record name | 5-METHOXYPSORALEN | |
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Record name | 5-Methoxypsoralen | |
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Record name | Bergapten | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60 | |
Record name | 5-METHOXYPSORALEN | |
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Record name | 5-Methoxypsoralen | |
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Impurities |
One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer. | |
Record name | 5-Methoxypsoralen | |
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Product Name |
Bergapten | |
Color/Form |
Needles from alcohol | |
CAS RN |
484-20-8 | |
Record name | 5-METHOXYPSORALEN | |
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Record name | Bergapten | |
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Record name | 5-Methoxypsoralen | |
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Record name | Bergapten | |
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Record name | Bergapten | |
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Record name | 5-Methoxypsoralen | |
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Record name | 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
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Record name | 5-Methoxypsoralen | |
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Record name | Bergapten | |
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Melting Point |
370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C | |
Record name | 5-METHOXYPSORALEN | |
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Record name | 5-Methoxypsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bergapten | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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